(3-Methylpiperazin-1-yl)(3-methylthiophen-2-yl)methanone hydrochloride
Overview
Description
Scientific Research Applications
Antibacterial Activity
(3-Methylpiperazin-1-yl)(3-methylthiophen-2-yl)methanone hydrochloride: has been investigated for its antibacterial properties. In a study, a library of structurally modified derivatives was synthesized, and their antibacterial activity was evaluated using the agar diffusion method. Notably, three of these compounds demonstrated antibacterial effects. One compound exhibited good activity against Bacillus subtilis and Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 500 µg/mL .
Drug Discovery
The compound’s unique structure makes it an attractive candidate for drug discovery. Researchers have explored its potential as a pharmacophore in bioactive molecules. Its hybrid composition of isothiazole and piperazine moieties contributes to its diverse biological activities, including antiviral, antimicrobial, and anti-HIV-1 properties .
Medicinal Chemistry
In medicinal chemistry, (3-Methylpiperazin-1-yl)(3-methylthiophen-2-yl)methanone hydrochloride derivatives have been studied as dopamine and serotonin antagonists. These derivatives find application as antipsychotic drug substances .
Isothiazole Scaffold
The isothiazole ring within the compound can serve as a bioactive scaffold. Researchers have conducted structure-activity relationship (SAR) studies to enhance the biological activity of isothiazole derivatives .
Benzisothiazole Derivatives
While not directly related to this compound, benzisothiazole derivatives (such as saccharin) are important heterocyclic compounds. They exhibit various biological activities, including oxidosqualene cyclase inhibition, treatment of urinary dysfunction, and antibacterial/antifungal effects .
properties
IUPAC Name |
(3-methylpiperazin-1-yl)-(3-methylthiophen-2-yl)methanone;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2OS.ClH/c1-8-3-6-15-10(8)11(14)13-5-4-12-9(2)7-13;/h3,6,9,12H,4-5,7H2,1-2H3;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FAXKORNILIQFML-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1)C(=O)C2=C(C=CS2)C.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17ClN2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.78 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1289387-43-4 | |
Record name | Methanone, (3-methyl-1-piperazinyl)(3-methyl-2-thienyl)-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1289387-43-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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